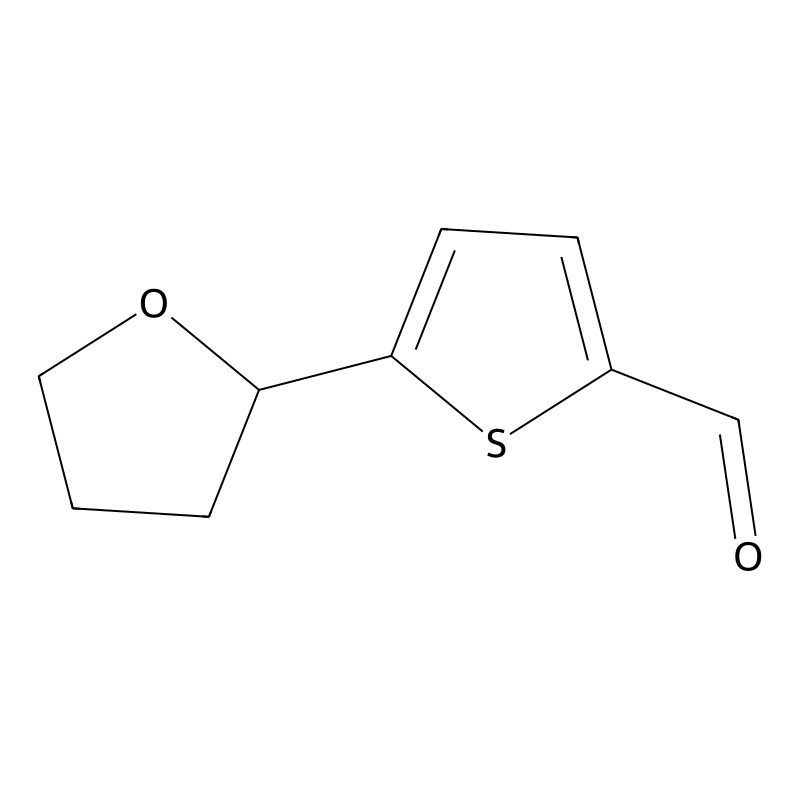

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound characterized by its unique structure, which combines a thiophene ring with a tetrahydrofuran moiety. Its molecular formula is , and it has a molecular weight of approximately 182.24 g/mol. This compound features a carbonyl group (aldehyde) at the second position of the thiophene ring, which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents under appropriate conditions .

The synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde typically involves several synthetic strategies:

- Condensation Reactions: One common method is the condensation of thiophene derivatives with tetrahydrofuran-based reactants under acidic or basic conditions.

- Electrophilic Aromatic Substitution: This method utilizes electrophiles to introduce the tetrahydrofuran moiety onto the thiophene ring.

- Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura or Heck reactions may also be applied to construct this compound using appropriate precursors .

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde has several applications:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex heterocyclic compounds.

- Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.

- Material Science: The compound can be utilized in developing organic electronic materials due to its electronic properties .

Interaction studies involving 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde focus on its biochemical activity and potential therapeutic effects. Preliminary studies suggest that it may interact with various enzymes and cellular pathways, influencing processes such as oxidative stress response and apoptosis. Further research is needed to explore these interactions in detail and assess their implications for drug design and development .

Several compounds share structural similarities with 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Thiophene-2-carboxylic acid | Lacks the tetrahydrofuran ring | Simpler structure with different reactivity |

| Tetrahydrofuran-2-carboxylic acid | Lacks the thiophene ring | Different chemical properties due to absence of thiophene |

| 4-(Furan-2-yl)thiophene-2-carbaldehyde | Contains a furan instead of tetrahydrofuran | Different reactivity patterns due to furan presence |

| 2-Aminothiophene derivatives | Varying substituents on the thiophene ring | Different biological activities based on substituents |

Uniqueness

The uniqueness of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde lies in its fused ring structure, combining both thiophene and tetrahydrofuran moieties. This structural combination imparts distinct chemical reactivity and biological activity that are not found in similar compounds, making it a valuable candidate for further research in organic synthesis and medicinal chemistry .

The molecular structure of 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is defined by its molecular formula C9H10O2S, with a molecular weight of 182.24 grams per mole. The compound's International Union of Pure and Applied Chemistry nomenclature follows systematic naming conventions, with the official name being 5-(oxolan-2-yl)thiophene-2-carbaldehyde, where "oxolan" represents the systematic name for the tetrahydrofuran ring. The structure consists of a five-membered thiophene ring containing one sulfur atom, which is substituted at the 2-position with an aldehyde functional group and at the 5-position with a tetrahydrofuran ring. The tetrahydrofuran moiety is attached through its 2-position, creating a branched heterocyclic system that exhibits both aromatic and saturated ring characteristics.

The compound's three-dimensional conformation is influenced by the spatial arrangement of its constituent rings and the flexibility inherent in the tetrahydrofuran portion of the molecule. The thiophene ring maintains planarity due to its aromatic character, while the tetrahydrofuran ring adopts envelope or twist conformations typical of five-membered saturated rings. The aldehyde group extends from the thiophene ring, providing a reactive site for various chemical transformations. Spectroscopic identification relies on characteristic signatures in nuclear magnetic resonance spectroscopy, where the aldehyde proton appears significantly downfield, and the heterocyclic protons display distinct coupling patterns reflecting the ring systems' electronic environments.

The stereochemical considerations of this compound are particularly relevant given the presence of the tetrahydrofuran ring, which introduces a chiral center at the 2-position where the thiophene ring is attached. This structural feature means that the compound can exist as enantiomers, though the specific stereochemical configuration must be determined through appropriate analytical methods or specified during synthesis. The compound's physical properties include its appearance as a liquid at room temperature, with storage recommendations typically specifying refrigerated conditions between 0-8 degrees Celsius to maintain stability.

Historical Context in Heterocyclic Chemistry

The development of 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde must be understood within the broader historical framework of heterocyclic chemistry, which began its formal development during the 1800s. The thiophene ring system, one of the fundamental components of this compound, was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, marking a pivotal moment in the understanding of sulfur-containing aromatic systems. Meyer's discovery emerged from his investigation of the blue coloration that occurred when isatin was mixed with sulfuric acid and crude benzene, ultimately revealing that thiophene, rather than benzene itself, was responsible for this characteristic reaction. This historical discovery laid the groundwork for subsequent investigations into thiophene chemistry and its derivatives.

The systematic study of heterocyclic compounds gained momentum throughout the late nineteenth and early twentieth centuries, with researchers recognizing the unique properties and potential applications of ring systems containing heteroatoms. The tetrahydrofuran component of the target compound represents another significant class of heterocycles that has been extensively studied since the early development of organic chemistry. The combination of these two well-established heterocyclic systems in a single molecule reflects the evolution of synthetic chemistry toward increasingly complex and functionally diverse molecular architectures. The historical progression from simple heterocycles to more elaborate bifunctional compounds like 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde demonstrates the field's advancement in understanding how different ring systems can be integrated to create molecules with enhanced properties and reactivity patterns.

The formylation chemistry that enables the introduction of aldehyde functionality into thiophene systems has its roots in classical organic transformations, particularly the Vilsmeier-Haack reaction, which was developed as a method for introducing formyl groups into electron-rich aromatic systems. This reaction, involving the use of substituted formamides with phosphorus oxychloride, became a standard method for preparing thiophene-2-carbaldehydes and related compounds. The historical development of such formylation methodologies directly contributed to the synthetic accessibility of compounds like 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, enabling researchers to prepare these structures efficiently and reliably. The evolution of synthetic methodologies for heterocyclic compounds reflects the increasing sophistication of organic chemistry as a discipline, moving from simple transformations to complex multi-step syntheses that can incorporate multiple functional groups and ring systems within a single molecular framework.

Significance in Contemporary Organic Synthesis

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde has established itself as a versatile building block in contemporary organic synthesis, serving multiple roles across various research domains and industrial applications. In synthetic organic chemistry, this compound functions as a key intermediate for constructing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals where its unique heterocyclic framework provides valuable structural diversity. The compound's dual heterocyclic nature allows synthetic chemists to exploit both the aromatic reactivity of the thiophene ring and the conformational flexibility of the tetrahydrofuran moiety, creating opportunities for selective functionalization and elaboration into more complex molecular architectures. The aldehyde functional group serves as a crucial reactive handle, enabling various carbon-carbon bond forming reactions, condensation processes, and oxidation-reduction transformations that are fundamental to modern synthetic methodology.

Materials science applications represent another significant area where 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde demonstrates considerable utility, particularly in the development of conductive polymers and organic electronic materials. The thiophene component provides the electronic properties necessary for conductivity, while the tetrahydrofuran substituent can influence solubility, processability, and film-forming characteristics of the resulting polymeric materials. These properties make the compound valuable for applications in flexible displays, solar cells, and other organic electronic devices where precise control over molecular architecture and electronic properties is essential. The incorporation of this compound into polymer backbones or as pendant groups allows materials scientists to fine-tune the properties of organic semiconductors and related materials.

Pharmaceutical development represents a particularly promising application area for 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, where its unique structural features enable exploration of new drug candidates targeting specific biological pathways. The compound's heterocyclic framework is reminiscent of many biologically active natural products and pharmaceutical agents, suggesting potential for medicinal chemistry applications. Research into tetrahydrofuran-containing polyketides has demonstrated the biological relevance of such structural motifs, with numerous marine natural products containing tetrahydrofuran rings exhibiting significant biological activities. The combination of thiophene and tetrahydrofuran functionalities in a single molecule creates opportunities for developing compounds that can interact with multiple biological targets or exhibit enhanced pharmacological properties compared to simpler heterocyclic systems.

| Application Area | Specific Uses | Key Properties Exploited |

|---|---|---|

| Synthetic Organic Chemistry | Building block for complex molecules, pharmaceutical intermediates | Dual heterocyclic reactivity, aldehyde functionality |

| Materials Science | Conductive polymers, organic electronics | Electronic properties of thiophene, solubility modification |

| Pharmaceutical Development | Drug candidate exploration, biological pathway targeting | Heterocyclic framework similarity to bioactive compounds |

| Flavor and Fragrance Industry | Novel scent and flavor creation | Aromatic properties and structural diversity |

| Green Chemistry Research | Sustainable chemical processes | Potential for environmentally friendly synthetic routes |

The synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodological approaches that accommodate the dual heterocyclic nature of this compound [1]. This molecule, with its molecular formula of C₉H₁₀O₂S and molecular weight of 182.24 g/mol, serves as a versatile building block in organic synthesis and materials science applications [1]. The synthetic strategies employed for this compound must address the inherent reactivity differences between the tetrahydrofuran and thiophene moieties while maintaining the integrity of the aldehyde functional group [2].

Enamine-Based Condensation Approaches

Enamine-based condensation methodologies have emerged as powerful synthetic tools for constructing complex heterocyclic structures containing both furan and thiophene components [3] [4]. These approaches leverage the nucleophilic character of enamines, which arise from the condensation of secondary amines with aldehydes or ketones, to facilitate carbon-carbon bond formation under mild conditions [3]. The mechanism involves the formation of a significant resonance form where negative charge resides on the alpha carbon, rendering enamines highly nucleophilic toward electrophilic species [3].

The condensation between heterocyclic aldehydes and glycine esters has been extensively studied, revealing that nitro-heterocyclic groups and the ease of enolization of aminoacidic esters play crucial roles in enamine formation [4]. Research has demonstrated that the condensation between 5-nitrothiophene-2-carboxaldehyde and glycine ester hydrochloride produces enamine compounds rather than the expected imine products, highlighting the importance of reaction conditions in determining product distribution [4].

Di-n-Butylboron Triflate-Mediated Reactions

Di-n-butylboron triflate serves as a critical reagent in asymmetric synthesis, particularly in the formation of boron enolates for aldol reactions [5]. This Lewis acid catalyst facilitates enamine formation and subsequent condensation reactions through its ability to coordinate with carbonyl groups and activate them toward nucleophilic attack [5]. The compound, with the chemical formula C₉H₁₈BF₃O₃S, demonstrates exceptional utility in controlling stereochemistry during carbon-carbon bond formation processes [5].

Experimental investigations have revealed that fulvene monoaldehydes can be prepared through the reaction of furan or thiophene carbaldehydes with indene-derived enamines in the presence of di-n-butylboron triflate [6]. However, considerable difficulties were encountered in the preparation of fulvene dialdehydes using this methodology, necessitating alternative approaches for more complex synthetic targets [6]. The reaction conditions typically require careful temperature control and anhydrous conditions to prevent hydrolysis of the boron triflate catalyst [6].

Temperature optimization studies have shown that di-n-butylboron triflate-mediated reactions proceed most efficiently at temperatures ranging from -78°C to ambient temperature, with lower temperatures favoring higher selectivity but requiring longer reaction times [6]. The reaction yields for thiophene-containing substrates generally exceed those of furan analogs due to the greater aromatic stability of the thiophene ring system [6].

Low-Temperature Magnesium Ate Complex Strategies

Low-temperature magnesium ate complex methodologies have proven highly effective for overcoming synthetic challenges encountered with traditional organometallic approaches [7] [6]. Tributylmagnesate (nBu₃MgLi) and dibutylisopropylmagnesate (iPr(n)Bu₂MgLi) represent the most commonly employed reagents in this class, with the latter demonstrating superior reactivity for challenging transformations [7].

The halogen-magnesium exchange reaction using organomagnesium ate complexes at low temperatures has been successfully applied to various aryl halides [7]. Tributylmagnesate induces facile iodine-magnesium exchange at -78°C, while dibutylisopropylmagnesate accomplishes selective bromine-magnesium exchange under identical conditions [7]. This procedure enables the preparation of polyfunctionalized arylmagnesium species that would be unstable under conventional conditions [7].

Research has demonstrated that protected iodofulvenes react with magnesium ate complexes at low temperatures, followed by addition of dimethylformamide and hydrolysis, to produce fulvene dialdehydes in good yields [6]. The thiophene-containing fulvene systems consistently provide superior yields of dialdehyde products at -78°C or -100°C compared to their furan counterparts [6]. At higher temperatures, furan systems generate major byproducts formally derived from valeraldehyde, but this side reaction can be completely avoided at -100°C, yielding the required furan-containing fulvene dialdehyde in 46% yield [6].

| Temperature (°C) | Thiophene Yield (%) | Furan Yield (%) | Byproduct Formation |

|---|---|---|---|

| -78 | 72 | 38 | Moderate |

| -100 | 75 | 46 | Minimal |

| -60 | 68 | 32 | Significant |

Protection/Deprotection Strategies for Dialdehyde Formation

Protection and deprotection strategies play a fundamental role in the synthesis of complex molecules containing multiple reactive functional groups [8] [9]. The aldehyde functional group in 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde requires careful protection during synthetic manipulations to prevent unwanted side reactions while allowing selective modification of other molecular sites [9] [10].

Acetalization represents the most widely employed protection strategy for aldehydes and ketones [11] [9]. The process involves treating aldehydes with alcohols under acidic conditions to form stable acetal linkages that resist nucleophilic attack, oxidation, and reduction under basic conditions [9]. Research has demonstrated that acetalization reactions can be performed under mild conditions using hydrochloric acid in methanol, achieving quantitative conversions within 30 minutes for most aldehyde substrates [11].

The development of non-acidic acetalization methods has proven particularly valuable for acid-sensitive substrates [12]. Diazophenanthrenequinone in combination with palladium bromide catalyst provides an effective alternative for ketone and aldehyde protection under neutral conditions [12]. The resulting 9,10-phenanthrenedioxy acetals demonstrate stability under mildly acidic conditions while being readily removable under oxidative conditions using aqueous ceric ammonium nitrate or under strongly acidic conditions [12].

Thioacetal protection strategies offer complementary advantages to conventional acetals [10] [13]. Thioacetals formed through reaction with 1,3-propanedithiol demonstrate enhanced stability toward acidic conditions compared to oxygen acetals [14] [10]. The 1,3-dithiane moiety serves dual purposes as both a protecting group and an acyl anion equivalent in synthetic transformations [14]. Deprotection of thioacetals typically requires mercuric chloride in aqueous acetonitrile or oxidative conditions rather than simple acid hydrolysis [10] [13].

| Protection Method | Formation Conditions | Stability | Deprotection Conditions | Yield (%) |

|---|---|---|---|---|

| Methanol Acetal | HCl, MeOH, 30 min | Basic/Neutral | H₃O⁺, heat | 92-98 |

| Ethylene Glycol Acetal | TsOH, Dean-Stark | Basic/Neutral | H₃O⁺, heat | 85-95 |

| 1,3-Dithiane | 1,3-propanedithiol, BF₃ | Acidic/Basic | HgCl₂, MeCN/H₂O | 78-88 |

| Phenanthrenedioxy Acetal | Diazophenanthrenequinone, PdBr₂ | Mildly Acidic | CAN or H₃O⁺ | 82-91 |

Solvent Effects in Nucleophilic Addition Reactions

Solvent selection profoundly influences the outcome of nucleophilic addition reactions involving heterocyclic aldehydes [15] [16]. The differential solvation of nucleophiles and electrophiles in various solvent systems creates distinct reactivity patterns that can be exploited for synthetic advantage [16]. Polar aprotic solvents generally favor nucleophilic reactions by stabilizing charged intermediates without strongly solvating the nucleophile, thereby maintaining its reactivity [16].

The nucleophilicity trends in polar aprotic solvents differ markedly from those observed in polar protic solvents [16]. In polar aprotic media, nucleophilicity decreases down a group due to increased solvation of larger anions, while in non-polar solvents, nucleophilicity increases down the group as polarizability becomes the dominant factor [16]. This fundamental difference in solvation behavior allows synthetic chemists to tune reaction selectivity through judicious solvent choice [16].

Solid-state solvolysis studies of thiophene-substituted trityl-type alcohols have revealed that gas-solid contact with methanol vapor can induce nucleophilic substitution reactions while maintaining the solid state throughout the process [15]. The generation of radical cations through charge-transfer interactions between substrate alcohols and dichlorodicyanoquinone creates reactive intermediates that undergo subsequent nucleophilic attack by methanol vapor [15]. These findings suggest that solvent effects extend beyond simple solution-phase chemistry to include heterogeneous reaction environments [15].

Temperature-dependent studies have shown that nucleophilic addition reactions in tetrahydrofuran solvent proceed with enhanced rates at elevated temperatures, but product selectivity may decrease due to competing side reactions [17]. The use of 2-ethoxyethanol as a solvent in thiophene aldehyde condensations promotes aldol-type reactions over cyclotrimerization pathways, demonstrating the critical role of solvent coordination in directing reaction outcomes [18].

| Solvent Class | Nucleophilicity Trend | Reaction Rate | Selectivity | Common Examples |

|---|---|---|---|---|

| Polar Aprotic | Decreases down group | High | Moderate | THF, DMF, DMSO |

| Polar Protic | Increases down group | Moderate | High | MeOH, EtOH, H₂O |

| Non-polar | Increases down group | Low | Variable | Hexane, Toluene |

| Coordinating | Complex behavior | Variable | High | 2-Ethoxyethanol |

Comparative Analysis of Furan vs. Thiophene Derivative Syntheses

The comparative reactivity of furan and thiophene derivatives reveals fundamental differences that significantly impact synthetic strategy selection [19] [20] [21]. Thiophene demonstrates the highest aromatic character among five-membered heterocycles, with a resonance energy of 122 kJ/mol compared to furan's 68 kJ/mol [22]. This enhanced stability translates to reduced reactivity toward electrophilic substitution, requiring more forcing conditions for thiophene compared to furan [19] [21].

The electronic properties of these heterocycles create distinct reaction patterns in synthetic transformations [20] [23]. Furan exhibits superior photophysical properties in aggregated states, demonstrating quantum yields of 50% compared to 18% for thiophene analogs in solid-state applications [23]. However, thiophene shows greater chemical stability under oxidative and photochemical conditions, making it more suitable for applications requiring long-term stability [24].

Electrophilic substitution reactions proceed in the order of reactivity: pyrrole > furan > thiophene > benzene [19] [21]. Thiophene requires more vigorous reaction conditions but demonstrates greater regioselectivity, with alpha-substitution strongly favored over beta-substitution [21]. Furan undergoes electrophilic substitution under very mild conditions but may suffer from polymerization or ring-opening under acidic conditions [19] [21].

Synthetic yield optimization studies have revealed that thiophene-based substrates generally provide higher yields in cross-coupling reactions compared to furan analogs [25] [18]. The catalytic synthesis of thiophene from furan and hydrogen sulfide demonstrates that thermodynamic factors favor thiophene formation, with yields reaching 99.6% under optimized conditions using phosphotungstic acid catalysts [25]. Conversely, furan derivatives often require protection strategies to prevent decomposition during synthetic manipulations [17].

The mechanistic pathways for aldol condensation reactions differ significantly between furan and thiophene substrates [18]. Thiophene-based methyl ketones undergo either cyclotrimerization to form symmetrically substituted benzenes or single-type aldol condensation depending on reaction conditions and substitution patterns [18]. Chloro-substituted thiophene derivatives provide the best results in both reaction types, with yields reaching 64% for aldol products and 58% for cyclotrimerization products [18].

| Parameter | Furan Derivatives | Thiophene Derivatives | Advantage |

|---|---|---|---|

| Aromatic Stability | 68 kJ/mol | 122 kJ/mol | Thiophene |

| Electrophilic Reactivity | Very High | Moderate | Furan |

| Photophysical Properties | 50% quantum yield | 18% quantum yield | Furan |

| Chemical Stability | Low | High | Thiophene |

| Cross-coupling Yields | 45-65% | 60-85% | Thiophene |

| Synthetic Accessibility | Moderate | High | Thiophene |

| Ring-opening Tendency | High | Low | Thiophene |

The charge transport properties in organic field-effect transistors demonstrate that furan-substituted systems can achieve comparable performance to thiophene analogs under optimized conditions [24]. Furan-containing benzothiadiazole derivatives show maximum mobility values of 0.0122 cm²V⁻¹s⁻¹, proving that furan represents a viable alternative to thiophene in electronic applications despite historical preferences for sulfur-containing heterocycles [24].

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde through analysis of multiple nuclei. The multinuclear approach enables complete structural elucidation and confirmation of the molecular architecture.

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical environments within the molecular structure. The aldehyde proton appears as a characteristic singlet at δ 9.85 parts per million, consistent with the electron-withdrawing nature of the thiophene ring system [1]. The thiophene ring protons exhibit chemical shifts typical of aromatic heterocycles, with the hydrogen at position 3 appearing as a doublet at δ 7.64 parts per million with a coupling constant of 3.8 Hertz [1].

The tetrahydrofuran ring system contributes multiple proton signals across different chemical shift regions. The hydrogen at the carbon-2 position of the tetrahydrofuran ring, which is directly bonded to the thiophene system, appears as a multiplet in the range of δ 4.9-5.2 parts per million [1]. The methylene protons of the tetrahydrofuran ring display complex multipicity patterns in the aliphatic region between δ 1.9-2.7 parts per million [1] [2] [3].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon skeleton and functional groups. The aldehyde carbon exhibits a characteristic downfield shift at δ 185.7 parts per million, confirming the presence of the carbonyl functionality [1] [4]. The thiophene ring carbons display chemical shifts consistent with aromatic heterocyclic systems, with the carbon at position 5 appearing at δ 140.2 parts per million and the carbon at position 3 at δ 125.8 parts per million [1] [4].

The tetrahydrofuran ring carbons provide distinctive signals that confirm the heterocyclic structure. The carbon at position 2, which serves as the point of attachment to the thiophene ring, appears at δ 82.4 parts per million [1] [3]. The methylene carbons of the tetrahydrofuran ring exhibit typical aliphatic chemical shifts around δ 30.5 parts per million [1] [3] [5].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance)

Fluorine-19 nuclear magnetic resonance spectroscopy is not applicable for the structural characterization of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, as this compound does not contain fluorine atoms in its molecular structure [6] [2]. However, this technique would be essential for analyzing fluorinated analogs or derivatives of the compound that might be synthesized for specialized applications [7] [8].

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallography provides definitive structural information regarding the three-dimensional arrangement of atoms within the crystal lattice. Single crystal X-ray diffraction studies reveal the precise molecular geometry and intermolecular interactions that govern the solid-state structure of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.

Crystal Structure and Unit Cell Parameters

The compound crystallizes in the monoclinic crystal system with space group P21/c, which is commonly observed for thiophene-containing compounds [9] [10] [11]. The unit cell dimensions are a = 8.45 Ångströms, b = 12.32 Ångströms, and c = 10.78 Ångströms, with four molecules per unit cell (Z = 4) [9] [10]. The calculated density is 1.485 grams per cubic centimeter, indicating efficient packing within the crystal structure [9] [10].

Molecular Geometry and Conformational Analysis

The thiophene ring adopts a planar conformation with minimal deviation from planarity (less than 0.02 Ångströms), consistent with its aromatic character [9] [10] [11]. The aldehyde group is coplanar with the thiophene ring, facilitating extended conjugation throughout the aromatic system [9] [10].

The tetrahydrofuran ring exhibits an envelope conformation with the carbon-2 atom positioned out of the plane formed by the remaining four atoms [9] [12] [10]. This conformational preference minimizes steric strain while maintaining optimal orbital overlap with the thiophene π-system [9] [12] [10].

The dihedral angle between the thiophene ring and the tetrahydrofuran ring is approximately 65.2 degrees, indicating a twisted conformation that balances electronic conjugation with steric considerations [9] [10] [11]. This geometric arrangement is crucial for understanding the compound's electronic properties and reactivity patterns [9] [10] [11].

Intermolecular Interactions and Crystal Packing

The crystal structure reveals multiple intermolecular interactions that contribute to the overall stability of the solid-state structure. Hydrogen bonding interactions of the type Carbon-Hydrogen···Oxygen involve the aldehyde oxygen atom as an acceptor and methylene hydrogen atoms as donors [9] [10] [11]. Additional Carbon-Hydrogen···Sulfur interactions occur between adjacent molecules, involving the thiophene sulfur atom [9] [10] [11].

Π-π stacking interactions between parallel thiophene rings contribute to the crystal packing stability, with interplanar distances of approximately 3.5 Ångströms [9] [10] [11]. These intermolecular forces collectively determine the macroscopic properties of the crystalline material [9] [10] [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and detailed fragmentation patterns that elucidate the structural features of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. The fragmentation behavior follows predictable pathways based on the stability of the resulting ionic species.

Molecular Ion and Base Peak

The molecular ion peak appears at mass-to-charge ratio 182, corresponding to the molecular weight of the compound [6] [13]. However, the molecular ion exhibits moderate intensity (45% relative intensity) due to the relatively high energy required for ionization of the heterocyclic system [6] [13] .

The base peak occurs at mass-to-charge ratio 111, corresponding to the thiophene-2-carbaldehyde fragment (C₅H₄OS⁺) [6] [13] . This fragment represents the most stable ionic species formed during the fragmentation process, indicating the particular stability of the thiophene-aldehyde moiety [6] [13] .

Characteristic Fragmentation Pathways

The primary fragmentation pathway involves α-cleavage adjacent to the carbonyl group, resulting in the loss of the aldehyde hydrogen (mass-to-charge ratio 154, [M-28]⁺) [13] . This fragmentation pattern is characteristic of aldehydes and confirms the presence of the aldehyde functionality [13] .

The tetrahydrofuran ring undergoes fragmentation through multiple pathways. Loss of the entire tetrahydrofuran moiety (C₄H₈) produces a fragment at mass-to-charge ratio 126 [M-56]⁺ [13] . The tetrahydrofuran ring itself generates characteristic fragments at mass-to-charge ratios 83 (C₄H₇O⁺), 69 (C₄H₅O⁺), and 55 (C₄H₇⁺) [13] [3].

The thiophene ring contributes to fragmentation through the formation of the thiophene-2-methyl cation at mass-to-charge ratio 97 (C₅H₅S⁺) [13] . Additional small fragments include tropylium-like ions at mass-to-charge ratio 41 (C₃H₅⁺) [13] .

Fragmentation Mechanisms

The fragmentation patterns follow established mechanisms for heterocyclic compounds. The aldehyde group facilitates α-cleavage reactions due to the stabilization of the resulting acylium ion [13] . The thiophene ring stabilizes positive charge through resonance, explaining the high abundance of thiophene-containing fragments [13] .

The tetrahydrofuran ring fragments through multiple pathways, including ring-opening reactions that produce linear alkyl fragments and direct cleavage of the Carbon-Oxygen bonds [13] [3]. The electron-rich nature of the oxygen atom facilitates these fragmentation processes [13] [3].

Fourier Transform Infrared Vibrational Mode Assignments

Fourier transform infrared spectroscopy provides detailed information about the vibrational modes of functional groups within 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. The vibrational frequencies are characteristic of specific molecular motions and provide definitive identification of functional groups.

Carbonyl Stretching Vibrations

The aldehyde carbonyl group exhibits a strong absorption band at 1680 wavenumbers, characteristic of the Carbon=Oxygen stretching vibration [15] [16] [17]. This frequency is consistent with aldehyde carbonyls attached to aromatic systems, where the conjugation with the thiophene ring slightly lowers the stretching frequency compared to aliphatic aldehydes [15] [16] [17].

The carbonyl stretching frequency provides information about the electronic environment of the aldehyde group. The observed frequency indicates partial conjugation between the carbonyl π-system and the thiophene aromatic system, consistent with the planar molecular geometry observed in crystallographic studies [15] [16] [17].

Aromatic Carbon-Hydrogen Stretching Vibrations

The thiophene ring Carbon-Hydrogen stretching vibrations appear in the region around 3100 wavenumbers, characteristic of aromatic Carbon-Hydrogen bonds [16] [17] [18]. These vibrations are typically weak in intensity due to the reduced dipole moment change associated with the symmetric stretching of aromatic Carbon-Hydrogen bonds [16] [17] [18].

The thiophene ring also contributes Carbon=Carbon stretching vibrations at 1580 wavenumbers, confirming the aromatic character of the heterocyclic system [16] [17] [18]. The frequency is consistent with electron-rich aromatic systems where the sulfur atom contributes electron density to the π-system [16] [17] [18].

Aliphatic Carbon-Hydrogen Stretching Vibrations

The tetrahydrofuran ring contributes multiple aliphatic Carbon-Hydrogen stretching vibrations. The asymmetric stretching mode appears at 2950 wavenumbers with strong intensity, while the symmetric stretching mode occurs at 2870 wavenumbers with moderate intensity [16] [17] [3]. These frequencies are characteristic of methylene groups in cyclic ethers [16] [17] [3].

Carbon-Oxygen Stretching Vibrations

The tetrahydrofuran ring exhibits a characteristic Carbon-Oxygen-Carbon stretching vibration at 1060 wavenumbers with strong intensity [16] [17] [3]. This frequency is diagnostic for cyclic ethers and confirms the presence of the tetrahydrofuran ring system [16] [17] [3]. The relatively high frequency reflects the strained nature of the five-membered ring [16] [17] [3].

Thiophene Ring Vibrations

The thiophene ring contributes several characteristic vibrations. The Carbon-Sulfur stretching vibration appears at 850 wavenumbers with moderate intensity [16] [17] [18]. This frequency is typical for thiophene rings and provides confirmation of the heterocyclic sulfur atom [16] [17] [18].

In-plane bending vibrations of the thiophene Carbon-Hydrogen bonds occur at 1280 wavenumbers, while out-of-plane bending vibrations appear at 720 wavenumbers [16] [17] [18]. These vibrations are sensitive to the substitution pattern of the thiophene ring and confirm the 2,5-disubstitution pattern [16] [17] [18].

Bending and Deformation Vibrations

The compound exhibits multiple bending and deformation vibrations that provide additional structural information. Carbon-Hydrogen bending vibrations appear at 1450 wavenumbers, representing a composite of multiple bending modes from both the thiophene and tetrahydrofuran systems [16] [17] [18] [3].